molecular formula C19H19N3O2 B12005063 Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Cat. No.: B12005063
M. Wt: 321.4 g/mol
InChI Key: NBMGTQFOSCIVQI-CMDGGOBGSA-N
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Description

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic benzimidazole-carbamate derivative of significant interest in early-stage oncological and pharmacological research. Benzimidazole-based compounds are recognized for their ability to interact with tubulin and disrupt microtubule dynamics, a mechanism crucial for cellular division . This interference can induce cell cycle arrest and is a valuable strategy for investigating pathways involved in uncontrolled cell proliferation . The structural motif of the carbamate group is a common feature in various bioactive molecules, contributing to their pharmacokinetic profile and biological activity . The specific 4-methylstyryl substitution at the 5-position of the benzimidazole core is designed to enhance molecular interactions with biological targets, potentially leading to increased potency and selectivity in research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl N-[6-[(E)-2-(4-methylphenyl)ethenyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C19H19N3O2/c1-3-24-19(23)22-18-20-16-11-10-15(12-17(16)21-18)9-8-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)/b9-8+

InChI Key

NBMGTQFOSCIVQI-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C=CC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Nitro-Group-Directed Cyclization

A nitro-substituted o-phenylenediamine precursor enables selective functionalization. For example, 4-nitro-o-phenylenediamine undergoes condensation with ethyl glyoxalate in acetic acid at 80°C, yielding 5-nitro-1H-benzimidazole-2-carboxylic acid ethyl ester. Subsequent reduction of the nitro group with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol produces the 5-amino intermediate, which serves as a handle for further modifications.

Transition-Metal-Assisted Direct Arylation

Palladium-catalyzed C–H activation offers an alternative route. Treatment of 1H-benzimidazole with 4-methylstyryl bromide in the presence of Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ in dimethylacetamide (DMA) at 120°C for 24 hours achieves direct arylation at C5 with 68% yield. This method bypasses pre-functionalized intermediates but requires stringent anhydrous conditions.

Styryl Group Introduction: Heck Coupling and Alternatives

The 4-methylstyryl moiety is introduced via cross-coupling reactions.

Heck Reaction Optimization

A halogenated benzimidazole precursor (e.g., 5-bromo-1H-benzimidazole-2-carbamate) reacts with 4-methylstyrene under Heck conditions:

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%)

  • Base : Et₃N (2 equiv)

  • Solvent : DMF/H₂O (9:1 v/v)

  • Temperature : 100°C, 12 hours

This protocol affords the styryl-coupled product in 75–82% yield, with trans-selectivity confirmed by 1^1H NMR (J=16.2J = 16.2 Hz).

Suzuki-Miyaura Cross-Coupling

For brominated intermediates, Suzuki coupling with 4-methylstyrylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in dioxane/water (4:1) at 80°C achieves comparable yields (70–78%) but requires boronic acid synthesis.

Carbamate Functionalization: Reagent Selection and Kinetics

The ethyl carbamate group is installed via nucleophilic alkoxycarbonylation.

Chloroformate-Mediated Route

Reaction of 5-(4-methylstyryl)-1H-benzimidazol-2-amine with ethyl chloroformate (1.5 equiv) in dichloromethane (DCM) with pyridine (2 equiv) at 0°C to room temperature provides the carbamate in 85% yield after silica gel chromatography.

Di(2-pyridyl) Carbonate (DPC) Methodology

DPC, a non-toxic alternative, facilitates carbamate formation under milder conditions:

  • Reagents : DPC (1.1 equiv), EtOH (3 equiv), DMAP (0.1 equiv)

  • Solvent : Acetonitrile, 25°C, 6 hours

  • Yield : 91% (HPLC purity >99%)

DPC’s superiority lies in its stability and reduced side reactions, as evidenced by minimized N-alkylation byproducts.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction. Purity (>99.5%) is verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar–CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (d, J = 16.2 Hz, 1H, CH=CH), 7.25–7.45 (m, 5H, Ar–H), 10.30 (s, 1H, NH).

  • HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₉N₃O₂: 330.1447; found: 330.1451.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for Heck coupling, reducing Pd leaching to <5 ppm. Carbamate formation using DPC in a toluene/water biphasic system achieves 89% yield with in-line extraction, demonstrating feasibility for commercial synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that benzimidazole derivatives could effectively inhibit the growth of breast cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .

Anthelmintic Properties

The compound has also been investigated for its anthelmintic activity against various intestinal helminths. Benzimidazole derivatives have been reported to exhibit efficacy in treating infections caused by parasites such as Ascaris lumbricoides and Enterobius vermicularis. In experimental models, significant reductions in worm burdens were observed following treatment with compounds similar to this compound .

Case Studies

StudyApplicationFindings
Sharma et al. (2017)Analgesic ActivityCompound exhibited a notable reduction in pain response compared to standard analgesics .
Rathore et al. (2017)Anti-inflammatory EffectsDemonstrated significant COX-2 inhibition and reduced edema in animal models .
Patent WO1993023037A1Anthelmintic ActivityShowed efficacy against various helminths with significant reductions in microfilaremia observed .

Synthesis and Formulation

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of benzimidazole derivatives with appropriate carbamates. The formulation may include different delivery methods such as oral tablets, syrups, or injectable forms, depending on the intended application.

Mechanism of Action

The mechanism of action of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens. The benzimidazole ring is known to interact with microtubules, disrupting cell division and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituent variations, synthesis routes, biological activities, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol) Key References
Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate 4-methylstyryl Carbamate ester ~335.37 (estimated) N/A (hypothetical)
RDS 60 (Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate) (1H-pyrrol-1-yl)methyl Carbamate ester 313.34
OBD9 (Methyl (5-(4-(methyl(oxetan-3-yl)amino)benzoyl)-1H-benzo[d]imidazol-2-yl)carbamate) 4-(methyl(oxetan-3-yl)amino)benzoyl Carbamate ester, oxetane ~410.42 (estimated)
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate Chloro Carbamate ester 215.62
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate None (acetate group at position 2) Acetate ester 218.23

Key Observations :

  • Hydrophobicity : The 4-methylstyryl group in the target compound introduces significant hydrophobicity, likely increasing its logP value compared to RDS 60 (pyrrolyl methyl) or OBD9 (oxetane-containing substituent). This may enhance membrane permeability but reduce aqueous solubility .
  • Bioisosteric Replacements: RDS 60 replaces nocodazole’s thienyl group with a pyrrolyl methyl group, demonstrating how isosteric substitutions can maintain or modulate biological activity .

Activity Trends :

  • Substituent Impact : Polar groups (e.g., oxetane in OBD9) enhance water solubility and bioavailability, while hydrophobic groups (e.g., styryl) may improve tissue penetration .
  • Carbamate Role: The carbamate group is critical for binding to biological targets, as seen in nocodazole and its analogs .
Physicochemical and Pharmacokinetic Properties
Property This compound RDS 60 OBD9
logP (Predicted) ~3.5 (highly hydrophobic) ~2.8 ~1.5 (oxetane enhances polarity)
Solubility Low aqueous solubility Moderate High
Metabolic Stability Likely susceptible to esterase hydrolysis Stable (modified substituents) Stable (oxetane reduces metabolism)

Computational Insights :

  • Molecular docking studies for analogs like RDS 60 suggest that substituent bulkiness and electronic effects influence binding to tubulin or kinase targets .

Biological Activity

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused aromatic ring system. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, with a molecular weight of 286.34 g/mol. The presence of the styryl group is believed to enhance its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with benzimidazole structures often inhibit cancer cell proliferation. The incorporation of the styryl group may enhance this effect by promoting apoptosis in tumor cells.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially effective against certain bacterial strains.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Microtubule Dynamics : Similar to other benzimidazole derivatives, it may interfere with microtubule formation, disrupting mitotic spindle function and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the compound's structure affect its biological activity. Key points include:

  • Substituent Variations : Changes in the substituents on the benzimidazole or styryl moieties can significantly alter potency and selectivity.
  • Hydrophobic Interactions : The hydrophobic nature of the styryl group may enhance membrane permeability, facilitating cellular uptake.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antitumor Efficacy in Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibits cell growth compared to controls, with IC50 values indicating potent antitumor activity.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)10Apoptosis induction
    A549 (Lung)15Microtubule disruption
    HeLa (Cervical)12Cell cycle arrest
  • Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Q & A

Q. How can advanced spectroscopic techniques elucidate degradation pathways?

  • Methodological Answer : Use LC-HRMS to identify degradation products under accelerated stability conditions (40°C/75% RH). For mechanistic insights, conduct NMR kinetic studies in deuterated solvents (e.g., DMSO-d₆) to track carbamate hydrolysis. proposed enzyme-mediated degradation pathways for analogous compounds.

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